![molecular formula C15H13N3O B5321295 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
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Overview
Description
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that features an oxadiazole ring fused with an aniline moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and physical properties to the molecule, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzoic acid hydrazide with an appropriate nitrile to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH2, OH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can yield nitroaniline or nitrosoaniline, while reduction of the oxadiazole ring can produce various reduced derivatives.
Scientific Research Applications
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity. Additionally, the aniline moiety can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
- 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
- 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Uniqueness
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also imparts distinct properties compared to other heterocyclic compounds, making it a valuable scaffold for various applications.
Biological Activity
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that combines an oxadiazole ring with an aniline moiety. This structure endows the compound with unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
The compound's molecular formula is C15H13N3O with a molecular weight of 253.28 g/mol. The oxadiazole ring contributes to its reactivity and interaction capabilities, which are crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions that enhance binding affinity. Additionally, the aniline component may undergo metabolic transformations, leading to the formation of active metabolites.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research has shown that compounds containing the oxadiazole unit exhibit significant cytotoxic effects against various cancer cell lines.
These findings suggest that this compound could be developed as a potential anticancer agent.
Case Studies
- Anticancer Screening : A series of oxadiazole derivatives were evaluated for their anticancer activity at the National Cancer Institute (NCI). Among them, compounds similar to this compound showed promising results against multiple cancer types, including CNS and renal cancers .
- Mechanism-Based Approaches : A review highlighted that compounds with the oxadiazole structure could induce apoptosis in cancer cells through various mechanisms, including inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound | Biological Activity |
---|---|
3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline | Moderate anticancer activity |
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline | Lower potency against cancer cells |
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | Higher cytotoxicity in specific lines |
The positioning of substituents on the phenyl ring significantly influences both chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)14-17-18-15(19-14)12-6-3-7-13(16)9-12/h2-9H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJYWCWDGXIOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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